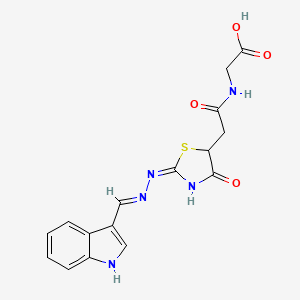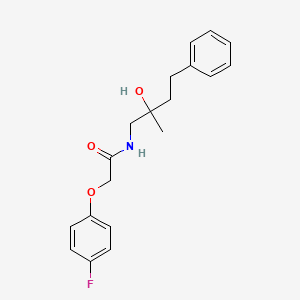
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound featuring a quinoline moiety, a piperidine ring, and an o-tolyloxy group. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of quinolin-8-ol. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative. Subsequently, the o-tolyloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and amines are used in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infections and cancer.
Industry: The compound's metal chelating properties make it useful in catalysis and material science.
Wirkmechanismus
The mechanism by which 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Quinolin-8-yloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone
Uniqueness: 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the o-tolyloxy group, in particular, may confer distinct advantages in terms of binding affinity and selectivity.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-6-2-3-9-20(17)27-16-22(26)25-14-11-19(12-15-25)28-21-10-4-7-18-8-5-13-24-23(18)21/h2-10,13,19H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSGZSSIFYUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2969028.png)


![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)




![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)
![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

